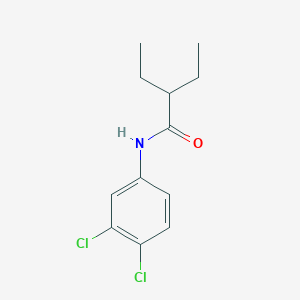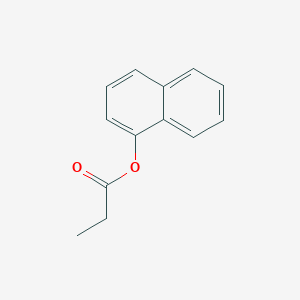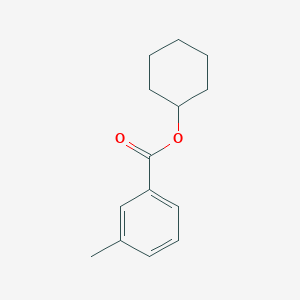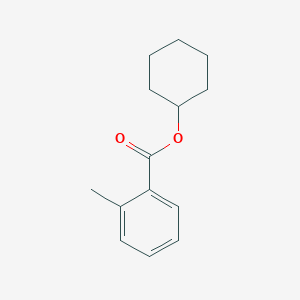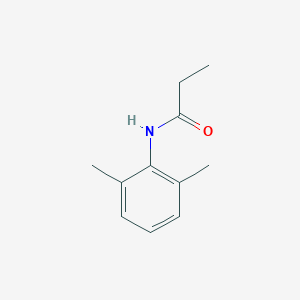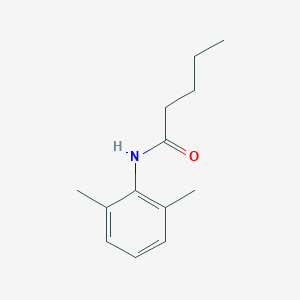
N-(2,6-dimethylphenyl)pentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,6-dimethylphenyl)pentanamide, also known as DMPA, is a synthetic compound that belongs to the class of amides. It is widely used in scientific research for its various properties and effects.
Mechanism of Action
The mechanism of action of N-(2,6-dimethylphenyl)pentanamide is not fully understood. However, it is believed to work by inhibiting the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins. Prostaglandins are lipid compounds that play a key role in inflammation, pain, and fever.
Biochemical and Physiological Effects:
N-(2,6-dimethylphenyl)pentanamide has been found to exhibit a number of biochemical and physiological effects. It has been shown to reduce inflammation, pain, and fever in animal models. N-(2,6-dimethylphenyl)pentanamide has also been found to inhibit the growth of cancer cells and to protect against neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(2,6-dimethylphenyl)pentanamide in lab experiments is its well-established safety profile. It has been extensively studied and has been found to be relatively non-toxic. However, one of the limitations of using N-(2,6-dimethylphenyl)pentanamide is its limited solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for research on N-(2,6-dimethylphenyl)pentanamide. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential use as an anti-cancer agent. Further studies are also needed to better understand the mechanism of action of N-(2,6-dimethylphenyl)pentanamide and to identify any potential side effects or limitations of its use.
Conclusion:
In conclusion, N-(2,6-dimethylphenyl)pentanamide is a synthetic compound that has been extensively used in scientific research for its various properties and effects. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic effects and has potential uses in the treatment of various diseases. While there are some limitations to its use in lab experiments, N-(2,6-dimethylphenyl)pentanamide remains a valuable tool for researchers in the field of pharmacology and drug development.
Synthesis Methods
N-(2,6-dimethylphenyl)pentanamide can be synthesized through a multistep process involving the reaction of 2,6-dimethylphenylacetic acid with thionyl chloride, followed by the reaction with pentanoyl chloride. The resulting compound is then treated with ammonia to obtain N-(2,6-dimethylphenyl)pentanamide.
Scientific Research Applications
N-(2,6-dimethylphenyl)pentanamide has been extensively used in scientific research for its various properties and effects. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic effects. N-(2,6-dimethylphenyl)pentanamide has also been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
properties
CAS RN |
33098-77-0 |
|---|---|
Product Name |
N-(2,6-dimethylphenyl)pentanamide |
Molecular Formula |
C13H19NO |
Molecular Weight |
205.3 g/mol |
IUPAC Name |
N-(2,6-dimethylphenyl)pentanamide |
InChI |
InChI=1S/C13H19NO/c1-4-5-9-12(15)14-13-10(2)7-6-8-11(13)3/h6-8H,4-5,9H2,1-3H3,(H,14,15) |
InChI Key |
NKAJIRABTPKGEC-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)NC1=C(C=CC=C1C)C |
Canonical SMILES |
CCCCC(=O)NC1=C(C=CC=C1C)C |
Other CAS RN |
33098-77-0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



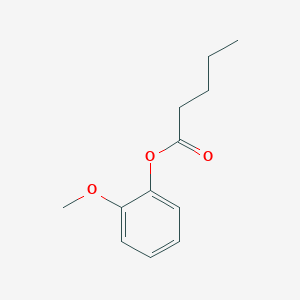
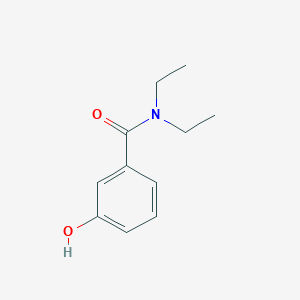

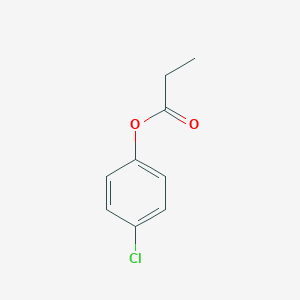
![Ethyl 3-[(methylsulfonyl)amino]benzoate](/img/structure/B185068.png)
